5-Cyclopropoxy-2-isopropoxy-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-2-isopropoxy-N,N-dimethylaniline is an organic compound with the molecular formula C14H21NO2 and a molecular weight of 235.325 g/mol . This compound is characterized by the presence of cyclopropoxy and isopropoxy groups attached to an aniline core, which is further substituted with N,N-dimethyl groups. It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-2-isopropoxy-N,N-dimethylaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available aniline derivatives.
Cyclopropoxylation: The aniline derivative undergoes cyclopropoxylation using cyclopropyl bromide in the presence of a base such as potassium carbonate.
Isopropoxylation: The intermediate product is then subjected to isopropoxylation using isopropyl bromide under similar conditions.
N,N-Dimethylation: Finally, the compound is N,N-dimethylated using dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-2-isopropoxy-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy or isopropoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in aprotic solvents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and partially reduced intermediates.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
5-Cyclopropoxy-2-isopropoxy-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2-isopropoxy-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: A simpler analog with similar structural features but lacking the cyclopropoxy and isopropoxy groups.
2-Cyclopropoxy-5-isopropyl-N,N-dimethylaniline: A closely related compound with a different substitution pattern.
Uniqueness
5-Cyclopropoxy-2-isopropoxy-N,N-dimethylaniline is unique due to the presence of both cyclopropoxy and isopropoxy groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C14H21NO2 |
---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
5-cyclopropyloxy-N,N-dimethyl-2-propan-2-yloxyaniline |
InChI |
InChI=1S/C14H21NO2/c1-10(2)16-14-8-7-12(17-11-5-6-11)9-13(14)15(3)4/h7-11H,5-6H2,1-4H3 |
InChI Key |
DSGMTWIRSLIFGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)OC2CC2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.